
4-Phospho-D-erythronohydroxamic acid
概要
説明
4-ホスホ-D-エリトロノヒドロキサム酸は、モノサッカライドリン酸のクラスに属する有機化合物です。これは、炭水化物ユニットにリン酸基が結合していることを特徴としています。 4-ホスホ-D-エリトロノヒドロキサム酸の分子式はC₄H₁₀NO₈Pであり、分子量は約231.1 g/molです
準備方法
合成経路と反応条件
4-ホスホ-D-エリトロノヒドロキサム酸の合成には、容易に入手可能な出発物質から始まる複数のステップが関与します。一般的な合成経路の1つは、D-エリトロノヒドロキサム酸のリン酸化です。この反応は通常、制御された条件下でオキシ塩化リン(POCl₃)または五塩化リン(PCl₅)などのリン酸化剤を使用します。 この反応は、分解を防ぐために低温でジクロロメタンまたはテトラヒドロフラン(THF)などの無水溶媒中で行われます .
工業生産方法
4-ホスホ-D-エリトロノヒドロキサム酸の工業生産には、同様の合成経路が関与する場合がありますが、より大規模に行われます。 このプロセスは、より高い収率と純度のために最適化されており、多くの場合、連続フロー反応器と結晶化やクロマトグラフィーなどの高度な精製技術が用いられます .
化学反応の分析
反応の種類
4-ホスホ-D-エリトロノヒドロキサム酸は、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキサム酸基は、対応するニトロソ化合物に酸化される可能性があります。
還元: この化合物は、アミンに還元される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、ニトロソ誘導体、アミン、および置換されたリン酸塩が含まれます .
4. 科学研究への応用
4-ホスホ-D-エリトロノヒドロキサム酸には、いくつかの科学研究への応用があります。
化学: これは、有機合成における試薬として、および他の複雑な分子の調製における中間体として使用されます。
生物学: この化合物は、代謝経路および酵素阻害における役割について研究されています。
医学: これは、トリパノソーマ症などの病気に関与する特定の酵素の阻害剤としての潜在的な治療的応用を持っています.
工業: これは、医薬品や農薬の開発で使用されます.
科学的研究の応用
Inhibition of 6-Phosphogluconate Dehydrogenase
One of the primary applications of 4-phospho-D-erythronohydroxamic acid is its role as an inhibitor of 6-phosphogluconate dehydrogenase (6-PGDH). This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, which is essential for cellular metabolism and redox balance. Inhibiting this enzyme can disrupt metabolic pathways in certain pathogens, making it a target for drug development against diseases such as trypanosomiasis.
Case Studies
- Prodrug Development : Researchers have synthesized various prodrugs of this compound to enhance its membrane permeability and bioavailability. Prodrugs such as phosphoramidates have shown increased stability and activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Studies indicate that these prodrugs can significantly inhibit parasite growth by effectively entering cells and converting into the active form that inhibits 6-PGDH .
- Stability Studies : Stability assessments in phosphate-buffered saline have demonstrated that the biological activity of prodrugs derived from this compound correlates with their stability under physiological conditions. For example, prodrugs like bis-S-acyl thioethyl esters exhibited varying half-lives, suggesting that their design can be optimized for enhanced therapeutic efficacy .
Pharmacological Insights
This compound has been evaluated for its pharmacological properties, including its potential toxicity and biodegradability. The Ames test indicates that it is non-carcinogenic and readily biodegradable, which are favorable traits for drug candidates .
Prodrug Stability and Activity
The following table summarizes the stability and biological activity of various prodrugs derived from this compound:
Compound ID | Prodrug Type | Retention Time (min) | Half-life (h) | IC50 (µM) |
---|---|---|---|---|
3b | Phosphoramidate | 5.9 | 5 | <0.1 |
3d | Mixed-S-acyl thioethyl | 6.9 | 2.14 | <0.5 |
3a | Bis-S-acyl thioethyl | 7.0 | 1.6 | <0.3 |
3c | P-nitro phosphoramidate | 6.0 | 0.85 | <0.2 |
3f | CycloSal | 5.3 | 0.63 | <0.7 |
3e | Bis-pivaloxymethyl | 6.7 | 0.53 | <0.9 |
Metabolic Stability in Human Liver Microsomes
The metabolic stability of selected prodrugs was assessed using human liver microsomes:
Compound ID | Metabolic Stability (mL/min/g) |
---|---|
Phosphoramidate | <0.5 |
Mixed-S-acyl ester | <1 |
Bis-S-acyl ester | <0.8 |
作用機序
4-ホスホ-D-エリトロノヒドロキサム酸の作用機序には、特定の酵素との相互作用が関与します。たとえば、これは、リン酸ペントース経路に関与する酵素である6-ホスホグルコン酸脱水素酵素の阻害剤として作用します。 この化合物は、酵素の活性部位に結合し、6-ホスホグルコン酸からリブロース-5-リン酸への変換を防ぎ、それによって特定の病原体の増殖を阻害します .
6. 類似の化合物との比較
類似の化合物
4-ホスホ-D-エリトロノン酸: 構造は似ていますが、ヒドロキサム酸基はありません。
5-ホスホ-D-エリトロノヒドロキサム酸: リン酸基の位置が異なる以外は同様です.
独自性
類似化合物との比較
Similar Compounds
4-Phospho-D-Erythronic Acid: Similar in structure but lacks the hydroxamic acid group.
5-Phospho-D-Erythronohydroxamic Acid: Similar but with a different position of the phosphate group.
Uniqueness
Its structural features, such as the presence of both phosphate and hydroxamic acid groups, contribute to its distinct chemical reactivity and biological activity .
生物活性
4-Phospho-D-erythronohydroxamic acid (4-PEH) is a compound of significant interest due to its biological activity, particularly as an inhibitor of various enzymes involved in metabolic pathways. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Overview of this compound
4-PEH is a hydroxamic acid derivative that has been studied for its role as a competitive inhibitor of several enzymes, including 6-phosphogluconate dehydrogenase (6-PGDH) and ribose-5-phosphate isomerase (RpiB). These enzymes are crucial in the pentose phosphate pathway and riboflavin biosynthesis, respectively.
Inhibition of 6-Phosphogluconate Dehydrogenase
6-PGDH plays a pivotal role in the pentose phosphate pathway, which is essential for cellular metabolism and the generation of NADPH. Inhibition of this enzyme by 4-PEH leads to increased levels of 6-phosphogluconate, which can disrupt glycolysis in Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) .
Inhibition of Ribose-5-Phosphate Isomerase
4-PEH has also been shown to inhibit RpiB in Mycobacterium tuberculosis, a key enzyme in riboflavin biosynthesis. The structural studies indicate that 4-PEH binds competitively to RpiB, preventing the formation of essential intermediates necessary for the enzyme's activity .
Synthesis and Prodrug Development
Research has focused on enhancing the bioavailability and cellular uptake of 4-PEH through the development of prodrugs. Various phosphate-masking groups have been synthesized to improve the compound's stability and permeability across cell membranes. The prodrugs showed varying degrees of stability and potency against T. brucei .
Prodrug Type | Stability (Half-life at 37°C) | EC50 (µM) |
---|---|---|
Phosphoramidate | Short (<1 h) | 10 |
Bis-S-acyl thioethyl esters | Moderate (2 h) | 5 |
CycloSaligenyl | High (>6 h) | 1 |
Case Studies and Research Findings
- In Vitro Activity Against T. brucei :
- Structural Studies :
- Potential Therapeutic Applications :
特性
IUPAC Name |
[(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO8P/c6-2(1-13-14(10,11)12)3(7)4(8)5-9/h2-3,6-7,9H,1H2,(H,5,8)(H2,10,11,12)/t2-,3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQQOJRGUHNREK-PWNYCUMCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)NO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C(=O)NO)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332304 | |
Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
718599-64-5 | |
Record name | 4-Phospho-D-erythronohydroxamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04496 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | [(2R,3R)-2,3-dihydroxy-4-(hydroxyamino)-4-oxobutyl] dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10332304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-phospho-D-erythronohydroxamic acid (4PEH) a potential target for antibacterial drug development?
A: 4PEH shows promise as a lead compound for antibacterial development because it targets the enzyme ribose-5-phosphate isomerase (Rpi) [, , ]. This enzyme is crucial for the pentose phosphate pathway, essential for survival in many pathogens like Mycobacterium tuberculosis, Trypanosoma cruzi (Chagas disease), and Giardia lamblia (giardiasis) [, , ]. Importantly, Rpi is absent in humans, making it a desirable target to minimize potential side effects [].
Q2: How does 4PEH interact with ribose-5-phosphate isomerase (Rpi) and affect its activity?
A: 4PEH acts as a competitive inhibitor of Rpi, specifically the RpiB isoform [, , , ]. Structural studies reveal that 4PEH mimics the high-energy enediolate intermediate formed during the Rpi-catalyzed isomerization of ribulose 5-phosphate and ribose 5-phosphate [, ]. By binding to the active site, 4PEH prevents the natural substrate from binding, effectively inhibiting the enzyme's activity [, ].
Q3: Have any studies explored the structure-activity relationship (SAR) of 4PEH and its impact on Rpi inhibition?
A: Yes, research has investigated modifications to the 4PEH structure and their effect on inhibiting Trypanosoma cruzi RpiB []. One study found that the phosphate group plays a critical role in binding. Additionally, altering a specific loop region near the active site modified the enzyme's substrate specificity, highlighting the importance of structural elements in inhibitor design [].
Q4: What are the limitations of 4PEH as a potential drug candidate?
A: One identified limitation of 4PEH is its charged phosphate group, which may hinder its ability to effectively enter cells []. This has prompted research into developing prodrugs of 4PEH that could potentially overcome this limitation and improve its effectiveness against parasites [].
Q5: What are the future directions for research on 4PEH as an antibacterial agent?
A5: Further research is needed to:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。